molecular formula C15H16BrN3O B1209669 4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one

4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B1209669
M. Wt: 334.21 g/mol
InChI Key: PFFQYDKLRPGBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains a bromine atom, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the reaction of hydrazine with a suitable diketone or ketoester.

    Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction between the brominated pyridazinone and a phenylboronic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the phenyl group or the piperidine ring.

    Reduction: Reduction reactions can target the bromine atom or the pyridazinone core.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with modified phenyl or piperidine groups.

    Reduction: Reduced derivatives with modified bromine or pyridazinone core.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The phenyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone: This compound is similar in structure but contains a pyrrolidine ring instead of a piperidine ring.

    4-chloro-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one: This compound has a chlorine atom instead of a bromine atom.

    4-bromo-2-phenyl-5-(morpholin-4-yl)-2,3-dihydropyridazin-3-one: This compound contains a morpholine ring instead of a piperidine ring.

Uniqueness

4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one is unique due to the presence of the piperidine ring, which can influence its biological activity and chemical reactivity. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H16BrN3O

Molecular Weight

334.21 g/mol

IUPAC Name

4-bromo-2-phenyl-5-piperidin-1-ylpyridazin-3-one

InChI

InChI=1S/C15H16BrN3O/c16-14-13(18-9-5-2-6-10-18)11-17-19(15(14)20)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI Key

PFFQYDKLRPGBSH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br

solubility

14.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 3
4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 4
Reactant of Route 4
4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 5
Reactant of Route 5
4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
Reactant of Route 6
4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.